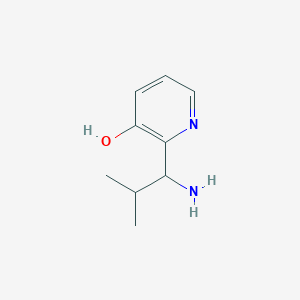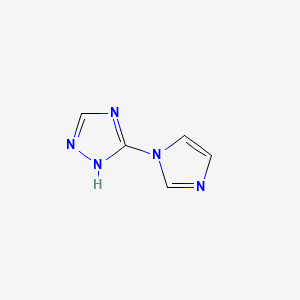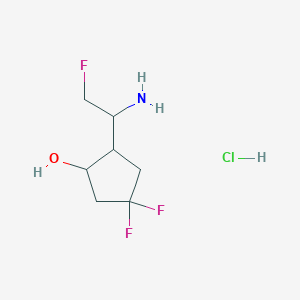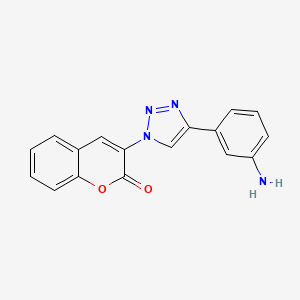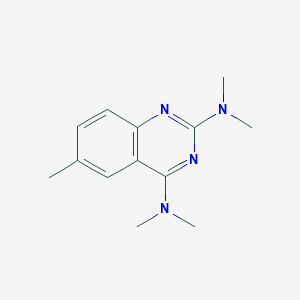![molecular formula C7H5FN2O B13106620 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a fused pyrrole and pyridine ring system, with a fluorine atom at the 3-position. The unique structure of this compound makes it a valuable scaffold for the development of various pharmacologically active molecules.
Métodos De Preparación
The synthesis of 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsSubsequent cyclization reactions, often involving palladium-catalyzed cross-coupling reactions, lead to the formation of the desired heterocyclic structure .
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Análisis De Reacciones Químicas
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but often include functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and interactions, often as a probe or inhibitor in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals, leveraging its unique chemical properties for various applications.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic development.
Comparación Con Compuestos Similares
3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the fluorine atom, which can significantly alter its chemical and biological properties.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can enhance its stability and binding affinity in biological systems.
Propiedades
Fórmula molecular |
C7H5FN2O |
|---|---|
Peso molecular |
152.13 g/mol |
Nombre IUPAC |
3-fluoro-1,3-dihydropyrrolo[3,2-b]pyridin-2-one |
InChI |
InChI=1S/C7H5FN2O/c8-5-6-4(10-7(5)11)2-1-3-9-6/h1-3,5H,(H,10,11) |
Clave InChI |
FIDWWVSLEOCENQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(C(=O)N2)F)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



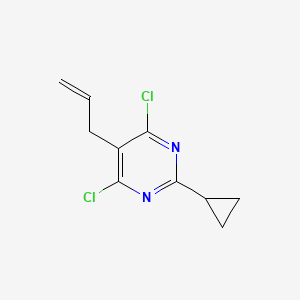
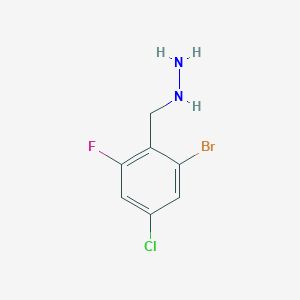
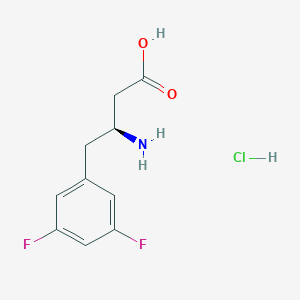

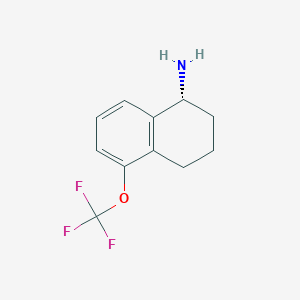
![cis-3-(((3-Bromo-5-chloropyrazolo[1,5-a]pyrimidin-7-yl)amino)methyl)-1-methylcyclobutanol](/img/structure/B13106598.png)
![N-[4-[[6-amino-9-[(2R,3R,4S,5R)-5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B13106605.png)
